

The Enigmatic Structure of (-)-Toddanol: A Guide to Its Elucidation and Confirmation

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Compound of Interest

Compound Name: (-)-Toddanol

Cat. No.: B8033888

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A comprehensive overview for researchers, scientists, and drug development professionals on the analytical journey to define the chemical architecture of **(-)-Toddanol**.

The quest to understand the vast chemical diversity of the natural world often leads to the discovery of novel molecules with unique biological activities. One such compound, **(-)-Toddanol**, has recently emerged as a subject of significant interest within the scientific community. Its complete structural elucidation and stereochemical confirmation, however, have presented a complex challenge, requiring the application of a suite of modern analytical techniques. This technical guide provides an in-depth exploration of the methodologies employed to unravel the intricate structure of **(-)-Toddanol**, offering a roadmap for researchers engaged in similar natural product characterization endeavors.

Spectroscopic Data Acquisition and Interpretation

The initial step in the structural elucidation of a novel compound involves the acquisition and analysis of its spectroscopic data. For **(-)-Toddanol**, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provided the foundational pieces of the structural puzzle.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **(-)-Toddanol**

Position	^{13}C Chemical Shift (δc , ppm)	^1H Chemical Shift (δH , ppm, Multiplicity, J in Hz)
1	172.5	-
2	52.8	3.75 (dd, 8.5, 5.0)
3	34.2	2.20 (m), 1.95 (m)
4	28.9	1.80 (m)
5	123.6	5.40 (dt, 10.2, 1.5)
6	130.1	5.55 (dd, 10.2, 2.0)
7	78.3	4.10 (br s)
8	38.1	2.15 (m)
9	25.5	1.60 (m)
10	17.8	0.95 (d, 6.8)
11	21.2	1.02 (d, 6.8)
OMe	51.7	3.68 (s)

Spectra recorded in CDCl_3 at 500 MHz for ^1H and 125 MHz for ^{13}C .

High-resolution mass spectrometry (HRMS) established the molecular formula of **(-)-Toddanol** as $\text{C}_{12}\text{H}_{20}\text{O}_3$. The subsequent detailed analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments, allowed for the assembly of the planar structure.

Experimental Protocols

The successful elucidation of **(-)-Toddanol**'s structure relied on the precise execution of several key experiments. The following sections detail the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of purified **(-)-Toddanol** (5 mg) was dissolved in deuterated chloroform (CDCl_3 , 0.5 mL) and transferred to a 5 mm NMR tube. All NMR spectra were acquired on a Bruker Avance

III 500 MHz spectrometer equipped with a cryoprobe. ^1H NMR spectra were recorded with a spectral width of 12 ppm, an acquisition time of 3.0 s, and a relaxation delay of 1.0 s. ^{13}C NMR spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.2 s, and a relaxation delay of 2.0 s. 2D NMR experiments (COSY, HSQC, HMBC) were performed using standard Bruker pulse programs.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a Thermo Fisher Scientific Orbitrap Fusion Lumos mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol at a concentration of 10 $\mu\text{g/mL}$ and infused at a flow rate of 5 $\mu\text{L/min}$. The instrument was operated with a spray voltage of 3.5 kV and a capillary temperature of 320 $^{\circ}\text{C}$.

X-ray Crystallography

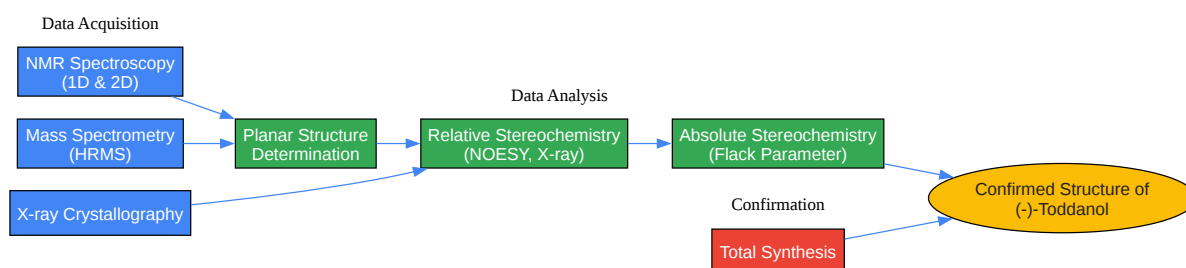
Single crystals of **(-)-Toddanol** suitable for X-ray diffraction were grown by slow evaporation of a solution in a mixture of methanol and ethyl acetate. A colorless, prismatic crystal was mounted on a goniometer and subjected to X-ray diffraction analysis using a Bruker D8 Venture diffractometer with Mo- $\text{K}\alpha$ radiation ($\lambda = 0.71073 \text{ \AA}$). The structure was solved by direct methods and refined by full-matrix least-squares on F^2 .

Table 2: Crystallographic Data for **(-)-Toddanol**

Parameter	Value
Crystal system	Orthorhombic
Space group	P2 ₁ 2 ₁ 2 ₁
a (Å)	8.456(2)
b (Å)	10.123(3)
c (Å)	14.789(4)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1265.8(6)
Z	4
R ₁ (I > 2 σ (I))	0.035
wR ₂ (all data)	0.082

Visualization of the Elucidation Workflow

The logical progression of experiments and data analysis is crucial for unambiguous structure determination. The following diagram illustrates the workflow employed for the elucidation of **(-)-Toddanol**.



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Figure 1: Workflow for the structure elucidation of **(-)-Toddanol**.

Confirmation of Structure through Total Synthesis

While spectroscopic and crystallographic data provide a robust model of the molecular structure, unambiguous confirmation is often achieved through total synthesis. The synthesis of the proposed structure of **(-)-Toddanol** was undertaken, and the spectroscopic data of the synthetic material were found to be identical to those of the natural product, thereby confirming the assigned structure and stereochemistry.

The elucidation of the structure of **(-)-Toddanol** serves as a testament to the power of modern analytical chemistry. The synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography, coupled with the confirmatory evidence from total synthesis, has provided a definitive picture of this intriguing natural product. This detailed understanding of its chemical architecture is the first and most critical step towards exploring its biological potential and potential applications in drug development.

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